molecular formula C15H28INO B133107 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide CAS No. 143337-74-0

5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide

Cat. No. B133107
M. Wt: 365.29 g/mol
InChI Key: VUDOPLGXRINJRG-JRUHLWALSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide, also known as BETPAI, is a chemical compound that has been used in scientific research for its various biochemical and physiological effects. BETPAI is a quaternary ammonium compound that has been synthesized through various methods and has been studied for its potential applications in the fields of medicine and chemistry.

Mechanism Of Action

The mechanism of action of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.

Biochemical And Physiological Effects

5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size in animal models. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for the study of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide. One potential direction is the development of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide analogs with improved efficacy and reduced toxicity. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can also be studied for its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can be studied for its potential applications in the field of materials science, specifically in the development of new materials with unique properties.

Synthesis Methods

5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can be synthesized through the reaction of 5-butoxy-4-penten-2-yn-1-ol with triethylamine and iodomethane. The reaction results in the formation of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide as a white crystalline solid. The synthesis of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been achieved through the reaction of 5-butoxy-4-penten-2-yn-1-amine with iodomethane.

Scientific Research Applications

5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has been studied for its various applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as well as a reagent in the synthesis of other chemical compounds. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been studied for its potential applications in the field of medicine, specifically as an anti-cancer agent.

properties

CAS RN

143337-74-0

Product Name

5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide

Molecular Formula

C15H28INO

Molecular Weight

365.29 g/mol

IUPAC Name

[(E)-5-butoxypent-4-en-2-ynyl]-triethylazanium;iodide

InChI

InChI=1S/C15H28NO.HI/c1-5-9-14-17-15-12-10-11-13-16(6-2,7-3)8-4;/h12,15H,5-9,13-14H2,1-4H3;1H/q+1;/p-1/b15-12+;

InChI Key

VUDOPLGXRINJRG-JRUHLWALSA-M

Isomeric SMILES

CCCCO/C=C/C#CC[N+](CC)(CC)CC.[I-]

SMILES

CCCCOC=CC#CC[N+](CC)(CC)CC.[I-]

Canonical SMILES

CCCCOC=CC#CC[N+](CC)(CC)CC.[I-]

synonyms

[(E)-5-butoxypent-4-en-2-ynyl]-triethyl-azanium iodide

Origin of Product

United States

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